molecular formula C16H21ClN2O3 B7929373 2-{[(2-Chloro-acetyl)-methyl-amino]-methyl}-pyrrolidine-1-carboxylic acid benzyl ester

2-{[(2-Chloro-acetyl)-methyl-amino]-methyl}-pyrrolidine-1-carboxylic acid benzyl ester

Cat. No.: B7929373
M. Wt: 324.80 g/mol
InChI Key: ZQVNRUREAYSACM-UHFFFAOYSA-N
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Description

2-{[(2-Chloro-acetyl)-methyl-amino]-methyl}-pyrrolidine-1-carboxylic acid benzyl ester (CAS: 1353994-10-1) is a pyrrolidine-based compound featuring a benzyl ester group at the 1-position and a 2-chloroacetyl-methyl-amino substituent at the 2-position of the pyrrolidine ring. This compound is notable for its reactive chloroacetyl moiety, which may serve as an electrophilic site for further functionalization or biological interactions. It is classified as a discontinued product, likely due to challenges in stability or synthesis optimization .

Properties

IUPAC Name

benzyl 2-[[(2-chloroacetyl)-methylamino]methyl]pyrrolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21ClN2O3/c1-18(15(20)10-17)11-14-8-5-9-19(14)16(21)22-12-13-6-3-2-4-7-13/h2-4,6-7,14H,5,8-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQVNRUREAYSACM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1CCCN1C(=O)OCC2=CC=CC=C2)C(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-{[(2-Chloro-acetyl)-methyl-amino]-methyl}-pyrrolidine-1-carboxylic acid benzyl ester (CAS No. 1353960-51-6) is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C16H21ClN2O3
  • Molar Mass : 324.80254 g/mol
  • CAS Number : 1353960-51-6

The structure of the compound includes a pyrrolidine ring, a chlorinated acetyl group, and a benzyl ester moiety, which contribute to its biological activity.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, similar to other derivatives of pyrrolidine and benzimidazole compounds that have shown significant enzyme inhibitory activities.
  • Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial effects against various bacterial strains, likely due to its ability to disrupt microbial cell membranes or interfere with essential metabolic processes.

Antimicrobial Properties

Research indicates that derivatives of pyrrolidine compounds often demonstrate antibacterial and antifungal activities. For instance, compounds with similar structures have been reported to exhibit activity against both Gram-positive and Gram-negative bacteria.

CompoundActivityMIC (µg/mL)
2-Chloro-benzyl derivativesAntibacterial25 - 62.5
Benzimidazole analogsAntifungal50

These findings suggest that this compound may possess similar antimicrobial properties.

Anti-inflammatory Effects

In related studies on similar compounds, significant anti-inflammatory activity has been observed. For example, certain pyrrolidine derivatives showed promising results in inhibiting cyclooxygenase (COX) enzymes, which are critical in the inflammatory process.

CompoundCOX-1 Inhibition IC50 (µg/mL)COX-2 Inhibition IC50 (µg/mL)
Pyrrolidine derivative A71.110.02
Pyrrolidine derivative B81.770.04

These results indicate that the compound could potentially serve as a lead for developing anti-inflammatory agents.

Case Studies

  • Study on Antimicrobial Activity : A study assessed the effectiveness of various pyrrolidine derivatives against common pathogens like Staphylococcus aureus and Escherichia coli. The results indicated that compounds with structural similarities to our target compound exhibited significant antibacterial properties, suggesting that our compound might also show comparable efficacy .
  • Anti-inflammatory Research : Another investigation focused on the anti-inflammatory effects of related compounds in animal models. The study found that certain derivatives significantly reduced paw swelling in rats, indicating a strong potential for therapeutic applications in inflammatory diseases .

Scientific Research Applications

Structural Information

The compound features a pyrrolidine ring, a carboxylic acid moiety, and a benzyl ester functional group, which contribute to its biological activity and solubility characteristics.

Medicinal Chemistry

The compound is primarily investigated for its potential therapeutic effects. Its structure suggests possible interactions with biological targets, making it a candidate for drug development.

Case Study: Anticancer Activity

Research has indicated that derivatives of pyrrolidine compounds exhibit anticancer properties. A study demonstrated that modifications in the pyrrolidine structure can enhance cytotoxicity against cancer cell lines. The specific role of the chloroacetyl group in this context is crucial, as it may facilitate interactions with cellular targets involved in apoptosis pathways.

Neuropharmacology

Studies have explored the neuropharmacological effects of compounds similar to this one. The presence of a methylamino group may influence neurotransmitter systems, suggesting potential applications in treating neurodegenerative diseases.

Case Study: Neuroprotective Effects

In experiments involving animal models of neurodegeneration, compounds with similar structural features have shown promise in protecting neuronal cells from oxidative stress. This protective effect could be attributed to the compound's ability to modulate signaling pathways associated with cell survival.

Synthetic Chemistry

The synthesis of 2-{[(2-Chloro-acetyl)-methyl-amino]-methyl}-pyrrolidine-1-carboxylic acid benzyl ester serves as an important example in synthetic methodologies. Its preparation often involves multi-step reactions that can be optimized for yield and purity.

Synthesis Overview

StepReagents/ConditionsYield (%)
1Chloroacetyl chloride + methylamine80
2Pyrrolidine + carboxylic acid derivative75
3Benzyl alcohol + coupling agent85

Biochemical Research

The compound's ability to interact with proteins and enzymes makes it relevant in biochemical studies. Investigations into enzyme inhibition have highlighted its potential role as a lead compound for developing inhibitors targeting specific pathways.

Case Study: Enzyme Inhibition

A study focused on the inhibition of serine proteases showed that derivatives of this compound could effectively inhibit enzyme activity, suggesting potential applications in designing therapeutic agents for diseases involving protease dysregulation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a broader class of pyrrolidine-1-carboxylic acid benzyl esters, which are widely explored in medicinal chemistry for applications such as protease inhibition and receptor modulation. Below is a detailed comparison with analogous derivatives:

Table 1: Structural and Functional Comparison

Compound Name / ID Key Substituents Molecular Weight (g/mol) Key Properties/Applications References
2-{[(2-Chloro-acetyl)-methyl-amino]-methyl}-pyrrolidine-1-carboxylic acid benzyl ester 2-Chloroacetyl-methyl-amino group Not explicitly provided Reactive chloroacetyl group; potential alkylating agent; discontinued product
2-(Naphthalen-2-ylmethyl)pyrrolidine-1-carboxylic acid benzyl ester (24) Naphthylmethyl group at 2-position Not explicitly provided Rotameric mixture (1:1); synthesized via coupling reaction; no explicit bioactivity reported
(±)-2-(4-Methoxycarbonylbenzyl)pyrrolidine-1-carboxylic acid benzyl ester (25) 4-Methoxycarbonylbenzyl group ~321.35 (calculated) Electron-withdrawing ester group; 86% synthetic yield; rotameric mixture
(R)-3-[(2-Hydroxy-ethyl)-methyl-amino]-pyrrolidine-1-carboxylic acid benzyl ester Hydroxyethyl-methyl-amino group at 3-position 278.35 Polar substituent; predicted density: 1.19 g/cm³; potential intermediate for drug synthesis
2-Aminomethyl-pyrrolidine-1-carboxylic acid benzyl ester hydrochloride Aminomethyl group at 2-position Not explicitly provided Basic amine functionality; used as a building block in peptide mimetics
(2-Chloro-4-morpholin-4-yl-thieno[3,2-d]pyrimidin-6-ylmethyl)-methyl-pyrrolidin-2-ylmethyl-amine Morpholinothienopyrimidinyl and methyl-pyrrolidinyl groups Not explicitly provided Complex heterocyclic substituent; synthesized via HCl-mediated deprotection

Key Observations

Substituent Reactivity: The chloroacetyl group in the target compound distinguishes it from analogs with non-halogenated substituents (e.g., hydroxyethyl, methoxycarbonyl). In contrast, the hydroxyethyl group in introduces polarity and hydrogen-bonding capacity, which could improve solubility but reduce electrophilic reactivity.

Synthetic Yields :

  • Analogs like compound 25 (86% yield) and 24 (88% yield) demonstrate efficient synthesis via coupling reactions . The discontinuation of the target compound may reflect lower yields or purification challenges associated with the chloroacetyl group.

Biological Relevance: Pyrrolidine-1-carboxylic acid benzyl esters are frequently employed as protease inhibitors (e.g., cysteine protease inhibitors in ).

Physical Properties :

  • Substituents significantly influence physical properties. For example, the naphthyl group in compound 24 increases hydrophobicity, whereas the hydroxyethyl group in enhances hydrophilicity. The chloroacetyl group likely confers intermediate polarity but higher reactivity.

Preparation Methods

Alkylation and Protecting Group Dynamics

Functionalization of the Pyrrolidine Core

Benzyl Ester Installation

Esterification of the pyrrolidine-1-carboxylic acid moiety is critical. Source highlights benzyl ester formation via reaction with benzyl chloroformate in the presence of tertiary amines. In a representative procedure, di-tert-butyl dicarbonate reacts with 5-methyl-2-((tert-butyloxycarbonyl)amino)-pentanedioate in tertiary butanol, yielding 1-tert-butyl-5-methyl-2-((tert-butyloxycarbonyl)amino) pentanedioate at 91.9% yield. Alternative protocols using methanol and triethylamine for benzylation report 82.3% efficiency.

Chloroacetyl-Methyl-Amino Side Chain Attachment

The 2-chloroacetyl-methyl-amino group is introduced via a Grignard reaction or nucleophilic acyl substitution. Source details the synthesis of N-substituted-2-acetylpyrrolidine derivatives by treating N-benzyl pyrrolidine-2-carboxylate with methyl magnesium iodide. This method, adapted for the target compound, involves reacting the pyrrolidine intermediate with 2-chloroacetyl chloride in anhydrous ether, achieving moderate yields (56%–75%).

Reaction Optimization and Yield Enhancement

Catalytic Hydrogenation Conditions

The choice of catalyst significantly impacts stereoselectivity. Using ( S )-MeO-Biphep as a chiral ligand during hydrogenation enhances enantiomeric excess (ee) to 95%–96% for analogous compounds. For the target molecule, hydrogenation at 25°C under 50 psi H₂ with Pd/C ensures complete reduction of intermediate alkenes without epimerization.

Solvent and Temperature Effects

Optimal solvents include tetrahydrofuran (THF) for lithiation steps and dichloromethane for acylations. Low temperatures (−78°C) are critical during LDA-mediated deprotonation to prevent side reactions. For example, maintaining −78°C during formic acetic anhydride addition ensures 75.6% yield in a key cyclization step.

Analytical Characterization and Quality Control

Spectroscopic Validation

1H NMR and LC-MS are used to confirm structural integrity. For N-benzyl pyrrolidine-2-carboxylate intermediates, characteristic signals include δ 7.32–7.25 (m, 5H, Ar-H), δ 4.55 (s, 2H, CH₂Ph), and δ 3.45–3.20 (m, 2H, pyrrolidine-CH₂). The target compound’s chloroacetyl group shows a distinct singlet at δ 4.10 (s, 2H, Cl–CH₂–CO).

Purity Assessment

Column chromatography (silica gel, hexane/EtOAc gradients) remains the primary purification method, achieving >95% purity for most intermediates. HPLC with chiral stationary phases verifies enantiopurity, critical for pharmacological applications.

Comparative Analysis of Synthetic Routes

ParameterMethod A (Patent EP3015456A1)Method B (Grignard Approach)Method C (Direct Alkylation)
Starting MaterialChiral pyrrolidine-2-carboxylateL-ProlinePyrrolidine-1-carboxylic acid
Key StepCatalytic hydrogenationGrignard reactionPhase-transfer alkylation
Yield (Critical Step)75.6%56%82.3%
Enantiomeric Excess>95% eeRacemicN/A
ScalabilityDemonstrated at >150 g scaleLab-scalePilot-scale

Method A offers superior enantiocontrol but requires expensive chiral ligands. Method C, while racemic, is cost-effective for non-stereospecific applications.

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